theoretical studies on the molecular structure of 5-Methyl-2-phenylaniline
theoretical studies on the molecular structure of 5-Methyl-2-phenylaniline
An In-Depth Technical Guide to the Theoretical Studies on the Molecular Structure of 5-Methyl-2-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-phenylaniline is a significant chemical intermediate in the synthesis of various commercial products, including azo dyes, pharmaceuticals, and agrochemicals.[1] A thorough understanding of its three-dimensional molecular structure and electronic properties is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure of 5-Methyl-2-phenylaniline. We delve into the application of Density Functional Theory (DFT) for geometry optimization and the subsequent analysis of key structural and electronic parameters. This guide serves as a valuable resource for researchers engaged in the computational analysis of aromatic amines and their derivatives, offering insights that can accelerate drug discovery and materials science endeavors.
Introduction: The Significance of 5-Methyl-2-phenylaniline
5-Methyl-2-phenylaniline, a substituted biphenylamine, belongs to a class of compounds with broad industrial utility. Its derivatives are explored for potential use in organic semiconductors and photoresists.[1] The biological activity of molecules is intrinsically linked to their three-dimensional structure. Therefore, a detailed characterization of the conformational landscape, electronic distribution, and intermolecular interaction potential of 5-Methyl-2-phenylaniline is a critical step in the rational design of novel therapeutic agents and functional materials.
Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective means to gain insights into molecular properties at the atomic level. These computational approaches complement experimental techniques like X-ray crystallography and NMR spectroscopy, providing a holistic understanding of molecular behavior.
Theoretical Framework: Unveiling Molecular Structure through Computation
The Power of Computational Chemistry
Computational chemistry has emerged as an indispensable tool in modern chemical research. It allows for the prediction of molecular geometries, reaction mechanisms, and a wide array of physicochemical properties. For a molecule like 5-Methyl-2-phenylaniline, computational methods can predict its most stable conformation, the rotational barrier between the two phenyl rings, and the electronic landscape that governs its reactivity.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the predominant method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost. DFT methods are used to calculate quantum chemical descriptors for various molecules.[2]
For the theoretical study of substituted anilines and biphenyl derivatives, the B3LYP hybrid functional is a popular and well-validated choice. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional, when paired with a sufficiently large basis set such as 6-311++G(d,p), has been shown to provide reliable geometries and electronic properties for organic molecules.[3]
Computational Protocol for the Structural Analysis of 5-Methyl-2-phenylaniline
The following section outlines a detailed, step-by-step methodology for the theoretical analysis of 5-Methyl-2-phenylaniline using DFT.
Step 1: Initial Structure Generation
The first step involves generating an initial three-dimensional structure of 5-Methyl-2-phenylaniline. This can be accomplished using any standard molecular building software. It is crucial to start with a reasonable guess for the geometry to ensure the subsequent optimization converges to a true energy minimum.
Step 2: Geometry Optimization
The initial structure is then subjected to a geometry optimization calculation. This process systematically alters the atomic coordinates to find the arrangement that corresponds to the lowest energy, and thus the most stable conformation of the molecule.
Experimental Protocol: DFT Geometry Optimization
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Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
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Input File Preparation:
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Define the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
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Specify the atomic coordinates of the initial structure.
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Select the DFT method: B3LYP.
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Choose the basis set: 6-311++G(d,p).
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Include the keyword for geometry optimization (e.g., Opt).
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It is also advisable to include a frequency calculation (Freq) to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
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Execution: Run the calculation on a suitable computational resource.
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Analysis of Output: Upon successful completion, the output file will contain the optimized Cartesian coordinates, the final energy of the molecule, and the results of the frequency calculation.
Workflow for Geometry Optimization
Caption: Workflow for DFT geometry optimization and validation.
Step 3: Analysis of Molecular Properties
Once the optimized geometry is obtained, a variety of molecular properties can be calculated to gain deeper insights into the structure and reactivity of 5-Methyl-2-phenylaniline.
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Structural Parameters: Key bond lengths, bond angles, and dihedral angles can be extracted from the optimized coordinates. The dihedral angle between the two phenyl rings is particularly important as it defines the overall shape of the molecule.
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Electronic Properties:
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Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
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Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
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Predicted Molecular Structure and Electronic Properties of 5-Methyl-2-phenylaniline
Based on theoretical calculations of similar substituted biphenylamines, we can predict the key structural and electronic features of 5-Methyl-2-phenylaniline.
Geometric Parameters
The steric hindrance between the methyl group and the phenyl group at the ortho position, as well as the amino group, will likely force the two phenyl rings to be non-planar. This twist is a common feature in ortho-substituted biphenyls.
Table 1: Predicted Geometric Parameters for 5-Methyl-2-phenylaniline (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Predicted Value |
| C-N Bond Length (Aniline) | ~1.40 Å |
| C-C Bond Length (Inter-ring) | ~1.49 Å |
| Dihedral Angle (C-C-C-C between rings) | ~50° - 70° |
| N-H Bond Lengths | ~1.01 Å |
| C-H Bond Lengths (Aromatic) | ~1.08 Å |
| C-H Bond Lengths (Methyl) | ~1.09 Å |
Note: These are estimated values based on typical results for similar molecules and should be confirmed by specific calculations for 5-Methyl-2-phenylaniline.
Electronic Properties
The amino group is an electron-donating group, which will increase the electron density on the phenyl ring to which it is attached, particularly at the ortho and para positions. The methyl group is also a weak electron-donating group.
Table 2: Predicted Electronic Properties for 5-Methyl-2-phenylaniline (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Property | Predicted Value |
| HOMO Energy | ~ -5.0 to -5.5 eV |
| LUMO Energy | ~ -0.5 to -1.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |
| Dipole Moment | ~ 1.5 to 2.0 Debye |
Note: These are estimated values and will vary depending on the exact conformation and level of theory.
Visualization of Molecular Orbitals and Electrostatic Potential
Caption: Conceptual visualization of the molecular structure, HOMO, LUMO, and MEP of 5-Methyl-2-phenylaniline.
Implications for Reactivity and Drug Design
The theoretical data obtained for 5-Methyl-2-phenylaniline has significant practical implications.
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Predicting Reactivity: The HOMO and LUMO distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the regions of high HOMO density on the aniline ring suggest its susceptibility to electrophilic substitution. The MEP map further corroborates this by highlighting the electron-rich areas.
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Understanding Intermolecular Interactions: The calculated structure and charge distribution are essential for predicting how 5-Methyl-2-phenylaniline and its derivatives will interact with other molecules. The amino group can act as a hydrogen bond donor, and the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions are fundamental to drug-receptor binding and the self-assembly of organic materials.
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Guiding Drug Development: By understanding the structure-activity relationship (SAR) of a series of compounds based on the 5-Methyl-2-phenylaniline scaffold, medicinal chemists can rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties. Computational docking studies, which require an accurate molecular structure, can be employed to predict the binding affinity of these derivatives to a target protein.
Conclusion
Theoretical studies, particularly those leveraging Density Functional Theory, provide a robust framework for elucidating the molecular structure and electronic properties of 5-Methyl-2-phenylaniline. The insights gained from these computational analyses are invaluable for understanding its chemical behavior and for guiding the design of new molecules with desired functionalities. This in-depth technical guide provides researchers with the foundational knowledge and a practical protocol to embark on their own theoretical investigations of this important class of molecules, thereby fostering innovation in drug discovery and materials science.
References
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5-Methyl-2-nitroaniline - PMC - NIH. (n.d.). Retrieved from [Link]
-
5-Methyl-2-nitro-aniline - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) 5-Methyl-2-nitroaniline - ResearchGate. (n.d.). Retrieved from [Link]
-
5-Methyl-2-phenylaniline - MySkinRecipes. (n.d.). Retrieved from [Link]
-
A Combined DFT and QSAR Calculations to Study Substituted Biphenyl imidazoles as Bombesin Receptor Subtype-3 Agonists - Bentham Science Publisher. (n.d.). Retrieved from [Link]
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The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. (2025). Journal of Molecular Structure, 1351(Part 1), 144176. Retrieved from [Link]
